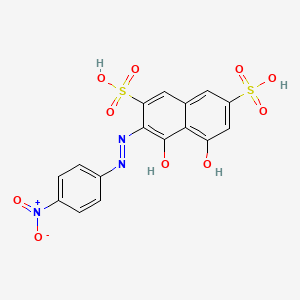
(-)-Syringaresnol-4-O-b-D-apiofuranosyl-(1-->2)-b-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside: is a naturally occurring lignan glycoside. Lignans are a group of chemical compounds found in plants, particularly in seeds, whole grains, and vegetables. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside typically involves the glycosylation of syringaresnol with appropriate sugar donors. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes to facilitate the glycosylation process. The reaction is usually carried out in an organic solvent under controlled temperature and pH conditions to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve the extraction and purification from natural sources, such as plants that are rich in lignans. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts. The choice of method depends on the availability of raw materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized lignan derivatives, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is studied for its potential as a precursor for the synthesis of other bioactive compounds. Its unique structure makes it an interesting subject for synthetic organic chemistry research.
Biology: Biologically, this compound is investigated for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation, making it a candidate for further studies in disease prevention and treatment.
Medicine: In medicine, (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is explored for its anticancer properties. Research has indicated that it may inhibit the growth of certain cancer cells, providing a basis for developing new therapeutic agents.
Industry: Industrially, this compound can be used in the development of natural health products and supplements due to its beneficial biological activities. It may also find applications in the cosmetic industry for its antioxidant properties.
Mechanism of Action
The mechanism of action of (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the following mechanisms:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation by interfering with specific signaling pathways.
Comparison with Similar Compounds
Pinoresinol: Another lignan glycoside with similar antioxidant and anti-inflammatory properties.
Secoisolariciresinol: Known for its potential anticancer and cardiovascular benefits.
Matairesinol: Exhibits antioxidant and estrogenic activities.
Uniqueness: (-)-Syringaresnol-4-O-β-D-apiofuranosyl-(1→2)-β-D-glucopyranoside is unique due to its specific glycosylation pattern, which may influence its solubility, stability, and biological activity. The presence of both apiofuranosyl and glucopyranosyl moieties distinguishes it from other lignan glycosides and may contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C33H44O17 |
|---|---|
Molecular Weight |
712.7 g/mol |
IUPAC Name |
4-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,5-diol |
InChI |
InChI=1S/C33H44O17/c1-41-18-5-14(6-19(42-2)23(18)36)26-16-10-46-27(17(16)11-45-26)15-7-20(43-3)28(21(8-15)44-4)49-31-25(38)29(24(37)22(9-34)48-31)50-32-30(39)33(40,12-35)13-47-32/h5-8,16-17,22,24-27,29-32,34-40H,9-13H2,1-4H3/t16?,17?,22?,24?,25?,26?,27?,29?,30?,31?,32?,33-/m1/s1 |
InChI Key |
RRKNBLZWFVIWPC-SFXIJSGHSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C([C@](CO6)(CO)O)O)O)OC |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)OC6C(C(CO6)(CO)O)O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


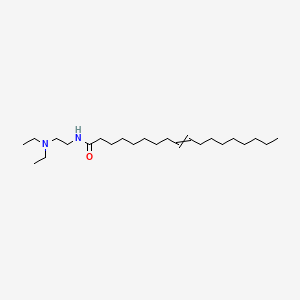
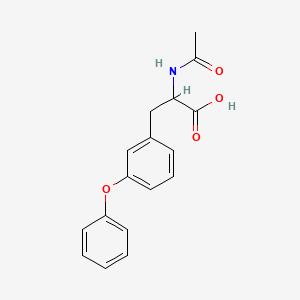
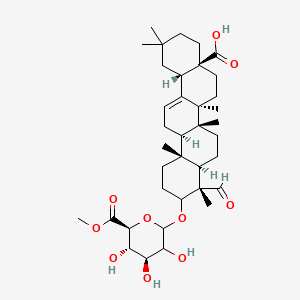
![tert-Butyl N-[(4-fluoropyrrolidin-2-yl)methyl]-N-methylcarbamate](/img/structure/B12437719.png)
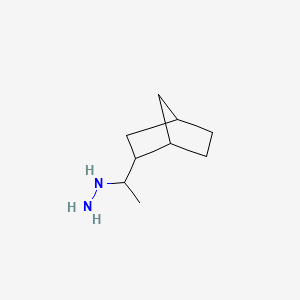
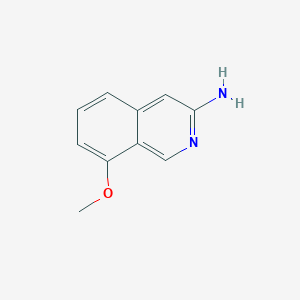

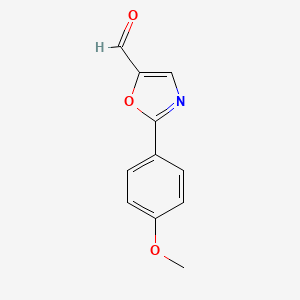
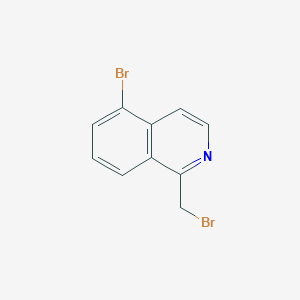
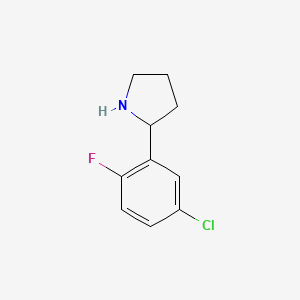
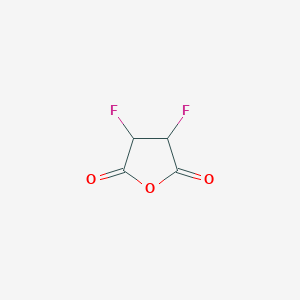
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)
